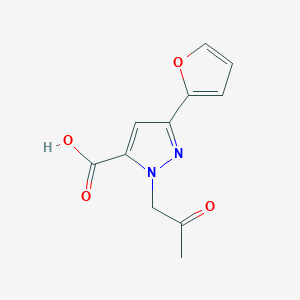

Ethyl 5-methoxy-1H-indazole-3-carboxylate

Vue d'ensemble

Description

Indazoles are a type of heterocyclic aromatic organic compound . They have a wide variety of medicinal applications, including anti-inflammatory, antimicrobial, anti-HIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Synthesis Analysis

The synthesis of indazoles has been a subject of interest in recent years. Strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of indazoles generally consists of a benzene ring fused to a pyrazole ring . The exact structure of “Ethyl 5-methoxy-1H-indazole-3-carboxylate” is not available in the sources I found.Chemical Reactions Analysis

Indazoles can undergo a variety of chemical reactions. For example, a Cu(OAc)2-catalyzed reaction can form an N–N bond in DMSO under O2 atmosphere, yielding a variety of 1H-indazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of indazoles can vary widely depending on their specific structure. For example, “Ethyl 5-methyl-1H-indazole-3-carboxylate” has a molecular weight of 204.23 .Applications De Recherche Scientifique

Anti-Inflammatory Agents

Indazole derivatives have been found to possess significant anti-inflammatory properties . For instance, 2,3-disubstituted tetrahydro-2H-indazoles were synthesized and screened for their in vivo anti-inflammatory potential in two different experimental models .

Antimicrobial Agents

Indazole derivatives have also been found to exhibit antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs.

Anti-HIV Agents

Some indazole derivatives have been found to possess anti-HIV properties . This suggests that they could be used in the development of new drugs for the treatment of HIV.

Anticancer Agents

Indazole derivatives have been found to exhibit anticancer properties . For example, the compound 3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .

Hypoglycemic Agents

Indazole derivatives have been found to possess hypoglycemic properties . This suggests that they could be used in the development of new drugs for the treatment of diabetes.

Antiprotozoal Agents

Indazole derivatives have been found to exhibit antiprotozoal properties . This makes them potential candidates for the development of new antiprotozoal drugs.

Antihypertensive Agents

Indazole derivatives have been found to possess antihypertensive properties . This suggests that they could be used in the development of new drugs for the treatment of hypertension.

Other Activities

In addition to the above, indazole derivatives have been found to possess a variety of other biological activities . This suggests that they could have a wide range of applications in the field of medicinal chemistry.

Mécanisme D'action

Target of Action

Ethyl 5-methoxy-1H-indazole-3-carboxylate is a derivative of the indazole family . Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a significant role in cell biology and are involved in diseases such as cancer .

Mode of Action

It is known that indazole derivatives bind with high affinity to multiple receptors . This binding can lead to the inhibition, regulation, and/or modulation of the aforementioned kinases , resulting in changes in cell behavior.

Biochemical Pathways

The biochemical pathways affected by Ethyl 5-methoxy-1H-indazole-3-carboxylate are likely to be those involving the kinases it targets . These kinases play a crucial role in cell signaling pathways, and their inhibition can disrupt these pathways, leading to downstream effects such as the inhibition of cell growth .

Pharmacokinetics

It is known that indazole derivatives generally show good absorption . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ethyl 5-methoxy-1H-indazole-3-carboxylate would impact its bioavailability, but specific details are currently unavailable.

Result of Action

The molecular and cellular effects of Ethyl 5-methoxy-1H-indazole-3-carboxylate’s action would depend on the specific cells and pathways it affects. Given its potential to inhibit kinases, it could potentially inhibit cell growth . This could make it useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .

Action Environment

The action, efficacy, and stability of Ethyl 5-methoxy-1H-indazole-3-carboxylate could be influenced by various environmental factors. For instance, its stability could be affected by temperature

Safety and Hazards

Propriétés

IUPAC Name |

ethyl 5-methoxy-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c1-3-16-11(14)10-8-6-7(15-2)4-5-9(8)12-13-10/h4-6H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFWBFXSJXLTAIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC2=C1C=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653033 | |

| Record name | Ethyl 5-methoxy-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-methoxy-1H-indazole-3-carboxylate | |

CAS RN |

865887-16-7 | |

| Record name | Ethyl 5-methoxy-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3-fluorophenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1438934.png)

![N-[(4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B1438944.png)

![2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid](/img/structure/B1438945.png)

![6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-thiol](/img/structure/B1438951.png)